3-Fluoro-2-hydroxymethyl-6-methoxyphenol
Description
Properties
Molecular Formula |
C8H9FO3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3-fluoro-2-(hydroxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H9FO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3,10-11H,4H2,1H3 |
InChI Key |
LROXWTUWWUKECN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Hydroxymethyl vs. Amino/Acetone Groups: The hydroxymethyl group in the target compound increases hydrophilicity, whereas amino or ketone substituents (as in and ) may favor interactions with biological targets .
Molecular Weight and Polarity :
- The target compound (MW ~172.16) is lighter and more polar than its brominated analog (MW ~265.05) or the chlorinated derivative (MW ~277.75), suggesting better aqueous solubility .
Potential Applications: Pharmaceuticals: Fluorinated phenols are often explored as enzyme inhibitors or antimicrobial agents due to fluorine’s electronegativity .
Preparation Methods
Key Steps:
-
Formylation : Treatment of 2-methoxy-5-fluorophenol with DMF/POCl₃ generates 2-methoxy-5-fluoro-6-formylphenol.
-
Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ or LiAlH₄, yielding the target compound.
Table 1: Optimization of Formylation-Reduction
| Step | Reagents | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Formylation | DMF, POCl₃ | 45°C | 85 | 92 | |
| Reduction | NaBH₄, EtOH | RT | 78 | 95 |
Fluorination of Hydroxymethyl-Substituted Precursors
Fluorine can be introduced via electrophilic fluorination or halogen exchange . A patent by describes the use of 3-fluoro-2-hydroxymethyl-6-methoxyphenol as a precursor for triazolone derivatives, synthesized via sodium hydride-mediated deprotonation and subsequent functionalization.
Method Highlights:
-
Substrate : 2-hydroxymethyl-6-methoxyphenol.
-
Fluorinating Agent : Selectfluor® or XeF₂.
Challenges :
-
Competing side reactions at the hydroxymethyl group necessitate protective strategies (e.g., silylation).
Hydroxymethylation via Grignard Reagents
Grignard reactions enable direct hydroxymethylation. Source details a telescoped process using Grignard exchange chemistry :
Protocol:
-
Grignard Formation : 2-bromo-4-fluoroanisole reacts with i-PrMgCl·LiCl in THF.
-
Formylation : Quenching with DMF introduces a formyl group.
Table 2: Grignard-Based Hydroxymethylation
| Step | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Grignard | i-PrMgCl·LiCl, THF | 95 | 98 | |
| Formylation | DMF, 45°C | 89 | 94 | |
| Reduction | LiBH₄, RT | 88 | 97 |
Reductive Amination and Hydrolysis
Source outlines a method where α-hydroxycarboxylic acid esters react with amines under solvent-free conditions. While designed for amides, this approach can be adapted for hydroxymethylation:
Adapted Steps:
-
Ester Formation : 3-fluoro-6-methoxyphenol reacts with glycolic acid ethyl ester.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the ester to hydroxymethyl.
Advantages :
Protective Group Strategies
To prevent unwanted side reactions during fluorination or methoxylation, protective groups are critical:
Common Strategies:
Example :
-
Protect 2,6-dihydroxybenzaldehyde as its TBDMS ether.
-
Fluorinate at position 3 using DAST.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Formylation-Reduction | 78 | 95 | Medium | High |
| Grignard Approach | 88 | 97 | High | Moderate |
| Reductive Amination | 82 | 93 | Low | High |
Key Findings :
Q & A
Q. How can synthetic routes for 3-Fluoro-2-hydroxymethyl-6-methoxyphenol be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including fluorination, hydroxymethylation, and methoxylation. Key strategies include:
- Nucleophilic aromatic substitution for fluorine introduction under anhydrous conditions (e.g., using KF or CsF as catalysts) .
- Protection/deprotection of hydroxyl groups to prevent side reactions during hydroxymethylation (e.g., using trimethylsilyl chloride) .
- Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) to isolate the target compound from isomers or byproducts.
- Reaction monitoring via TLC or HPLC to optimize reaction time and temperature.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C6, hydroxymethyl at C2). Fluorine’s electron-withdrawing effect deshields adjacent protons .
- ¹⁹F NMR confirms fluorine incorporation and detects electronic effects from neighboring groups .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₉FO₃) and detects fragmentation patterns.
- IR Spectroscopy : Confirms O-H (3200–3600 cm⁻¹), C-F (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorine’s -I effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxymethyl group.
- Methoxy’s +M effect activates the ring at C6, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling) .
- Computational studies (DFT calculations) predict reactive sites by mapping electron density and Fukui indices .
- Experimental validation : Compare reaction outcomes with/without substituents using kinetic isotope effects or Hammett plots .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Challenges :
- Hydrogen bonding networks between hydroxyl and methoxy groups complicate crystal packing.
- Hygroscopicity of hydroxymethyl groups may require anhydrous crystallization conditions .
- Solutions :
- Use slow evaporation with mixed solvents (e.g., dichloromethane/methanol) to promote ordered crystal growth.
- Employ SHELXL for refining disordered structures, especially when fluorine atoms cause twinning or anisotropic displacement .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses using the compound’s 3D structure (generated via Gaussian or Avogadro).
- MD simulations (GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., hydrogen bonds with hydroxymethyl groups) .
- Pharmacophore modeling prioritizes derivatives with enhanced affinity by analyzing electrostatic and steric features .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Methodological Answer :
- Common contradictions : Discrepancies in IC₅₀ values for antimicrobial or antioxidant assays.
- Resolution strategies :
- Standardize assay protocols (e.g., CLSI guidelines for MIC testing) .
- Control for solvent effects (DMSO vs. aqueous buffers) and pH-dependent stability .
- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
